4-Bromo-2-chloro-5-methoxybenzoic acid
CAS No.:
Cat. No.: VC15743530
Molecular Formula: C8H6BrClO3
Molecular Weight: 265.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrClO3 |
|---|---|
| Molecular Weight | 265.49 g/mol |
| IUPAC Name | 4-bromo-2-chloro-5-methoxybenzoic acid |
| Standard InChI | InChI=1S/C8H6BrClO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,1H3,(H,11,12) |
| Standard InChI Key | VWIFLMFFWCDACB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C(=C1)C(=O)O)Cl)Br |
Introduction
Structural and Physicochemical Properties
4-Bromo-2-chloro-5-methoxybenzoic acid belongs to the benzoic acid derivative family, with the molecular formula C₈H₆BrClO₃ and a molecular weight of 265.488 g/mol . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Density | 1.7 ± 0.1 g/cm³ |
| Boiling Point | 363.0 ± 42.0 °C (760 mmHg) |
| Flash Point | 173.3 ± 27.9 °C |
| LogP (Partition Coefficient) | 3.19 |
| Vapor Pressure | 0.0 ± 0.9 mmHg (25°C) |
| Refractive Index | 1.596 |
The compound’s planar aromatic core facilitates π-π stacking interactions, while the electron-withdrawing bromine and chlorine substituents enhance electrophilic substitution reactivity . The methoxy group at the 5-position introduces steric and electronic effects that influence solubility and derivatization potential.
Synthetic Methodologies
Bromination of m-Methoxybenzoic Acid
The most efficient route to 4-bromo-2-chloro-5-methoxybenzoic acid involves bromination of m-methoxybenzoic acid in halogenated hydrocarbon solvents. A patented method achieves this via:
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Dissolving m-methoxybenzoic acid in chloroform or dichloromethane.
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Adding brominating agents (e.g., N-bromosuccinimide or bromine) with red phosphorus as an initiator.
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Catalyzing the reaction with sulfuric acid and cocatalysts (e.g., potassium bromate) .
Optimized Conditions:
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Solvent: Chloroform (70 g per 15.2 g substrate).
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Temperature: 25–30°C.
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Reagents: N-bromosuccinimide (21.36 g, 0.12 mol), red phosphorus (1.48 g), potassium bromate (1.67 g).
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Yield: 92.7% with 99.2% purity after recrystallization in methanol .
Comparative studies show that bromine-based protocols yield lower purity (83%, 98.5%) due to byproduct formation, whereas N-bromosuccinimide minimizes side reactions .
Alternative Pathways
While direct synthesis from m-methoxybenzoic acid dominates, related compounds like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid are synthesized via nitration, hydrogenation, and diazotization of dimethyl terephthalate . Though structurally distinct, these methods highlight the versatility of brominated benzoic acids in multistep syntheses.
Applications and Derivative Chemistry
Pharmaceutical Intermediate
4-Bromo-2-chloro-5-methoxybenzoic acid serves as a precursor to sodium-glucose cotransporter-2 (SGLT2) inhibitors, a drug class for diabetes therapy . Its halogen and methoxy groups enable selective functionalization:
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Bromine: Participates in Suzuki couplings to introduce aryl groups.
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Chlorine: Undergo nucleophilic aromatic substitution with amines or thiols.
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Carboxylic Acid: Forms amides or esters for prodrug development .
Material Science
The compound’s high thermal stability (boiling point >360°C) makes it suitable for heat-resistant polymers. Its low vapor pressure (0.0 mmHg at 25°C) further supports applications in coatings and adhesives .
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